molecular formula C6H12F3NS B15090431 Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine CAS No. 1286743-97-2

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine

Cat. No.: B15090431
CAS No.: 1286743-97-2
M. Wt: 187.23 g/mol
InChI Key: JIUAWEUQLWOKQU-UHFFFAOYSA-N
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Description

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of a propyl group attached to an ethyl chain, which is further substituted with a trifluoromethylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the introduction of the trifluoromethylsulfanyl group into an ethylamine framework. One common method involves the reaction of propylamine with a trifluoromethylsulfanyl-containing reagent under controlled conditions. For example, the reaction can be carried out using trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine, followed by reduction to yield the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various amine derivatives depending on the substituent introduced.

Scientific Research Applications

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.

    Trifluoromethylsulfonyl-ethylamine: Similar structure but with different substituents, used in various chemical syntheses.

Uniqueness

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the combination of its trifluoromethylsulfanyl and amine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1286743-97-2

Molecular Formula

C6H12F3NS

Molecular Weight

187.23 g/mol

IUPAC Name

N-[2-(trifluoromethylsulfanyl)ethyl]propan-1-amine

InChI

InChI=1S/C6H12F3NS/c1-2-3-10-4-5-11-6(7,8)9/h10H,2-5H2,1H3

InChI Key

JIUAWEUQLWOKQU-UHFFFAOYSA-N

Canonical SMILES

CCCNCCSC(F)(F)F

Origin of Product

United States

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